
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of a chlorine atom at the 5th position, an ethylsulfanyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of a benzofuran derivative followed by the introduction of the ethylsulfanyl group through nucleophilic substitution. The final step involves the carboxylation of the intermediate compound to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is largely dependent on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethylsulfanyl group and the carboxylic acid moiety can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid
- 5-Chloro-3-(propylsulfanyl)-1-benzofuran-2-carboxylic acid
- 5-Bromo-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzofuran ring. These variations can significantly impact the compound’s chemical reactivity and biological activity.
- Uniqueness: 5-Chloro-3-(ethylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the specific combination of the chlorine atom, ethylsulfanyl group, and carboxylic acid moiety, which collectively influence its properties and potential applications.
Propriétés
Formule moléculaire |
C11H9ClO3S |
|---|---|
Poids moléculaire |
256.71 g/mol |
Nom IUPAC |
5-chloro-3-ethylsulfanyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3S/c1-2-16-10-7-5-6(12)3-4-8(7)15-9(10)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
KUFLBWDBMXDRHU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


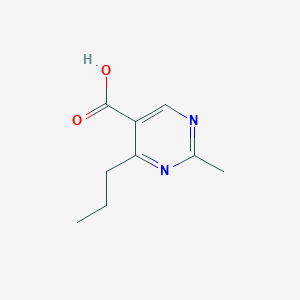

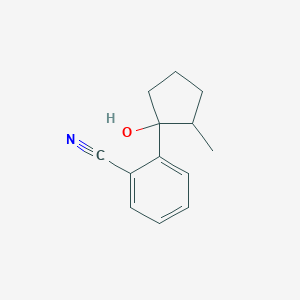

![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
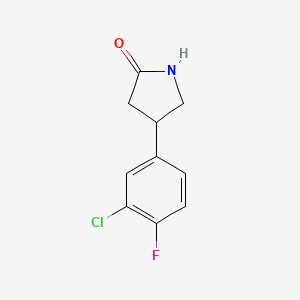

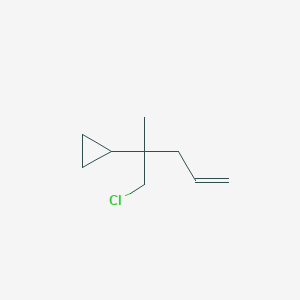
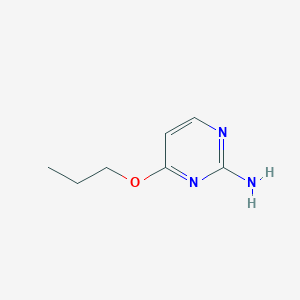
![Ethyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13195251.png)
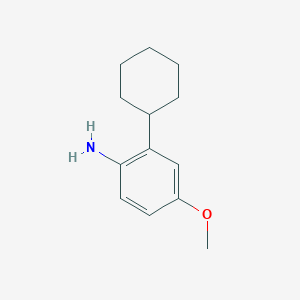
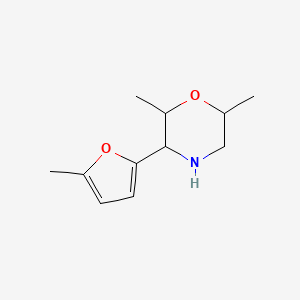

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
